molecular formula C12H16N2O5 B8298538 Methyl 2-(3-methoxypropylamino)-3-nitrobenzoate

Methyl 2-(3-methoxypropylamino)-3-nitrobenzoate

Cat. No.: B8298538
M. Wt: 268.27 g/mol
InChI Key: MZZXODSKILBHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-methoxypropylamino)-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-(3-methoxypropylamino)-3-nitrobenzoate

InChI

InChI=1S/C12H16N2O5/c1-18-8-4-7-13-11-9(12(15)19-2)5-3-6-10(11)14(16)17/h3,5-6,13H,4,7-8H2,1-2H3

InChI Key

MZZXODSKILBHBK-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-amino-3-nitrobenzoate (3.82 mmol, 0.75 g) in DMF (20 mL) was added NaI (8.40 mmol, 1.26 g). The reaction solution was stirred at 0° C. for 5 min and then added NaH (5.00 mmol, 0.20 g) at 0° C. The reaction solution was stirred at 0° C. for 30 min and then added 1-bromo-3-methoxypropane (5.00 mmol, 0.77 g). The reaction solution was heated to 80° C. and kept stirring at 80° C. for 6 hr. After cooling down the reaction solution was poured into H2O, extracted with EtOAc. The extract was washed with H2O, brine dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and purified by flash chromatography (silica gel, EtOAc-hexane: 5:95) to afford methyl 2-(3-methoxypropylamino)-3-nitrobenzoate (44A) (1.49 mmol, 800 mg, yield: 78.1%). ESI-MS: m/z 269.3 (M+H)+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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